Product packaging for 1-Anthracen-9-ylhexan-1-one(Cat. No.:CAS No. 62315-58-6)

1-Anthracen-9-ylhexan-1-one

Cat. No.: B1658833
CAS No.: 62315-58-6
M. Wt: 276.4 g/mol
InChI Key: YSCAZHOIXCTCIH-UHFFFAOYSA-N
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Description

1-Anthracen-9-ylhexan-1-one is a synthetic organic compound featuring an anthracene moiety linked to a ketone functionality via a hexyl chain. This structure classifies it as a functionalized anthracene derivative, a family of compounds with significant interest in advanced research and development. The extended conjugation of the anthracene system is known to contribute to distinctive electronic and photophysical properties, making such compounds valuable intermediates in exploring new materials for organic electronics and photonics . In pharmaceutical and bioorganic chemistry research, anthracene-based molecules are frequently investigated for their potential to interact with biological macromolecules. The planar anthracene ring can act as an intercalator, inserting between the base pairs of double-stranded DNA . This DNA-binding capability is a fundamental mechanism studied in the context of anticancer drug development, as it can hinder DNA replication and transcription, potentially leading to the inhibition of cancer cell proliferation . For instance, anthracene-core drugs like mitoxantrone are clinically used, and various anthrahydrazone derivatives have shown promising antitumor activities in research settings . The hexan-1-one chain in this molecule increases its lipophilicity compared to shorter-chain analogs, which can influence its solubility and interaction with hydrophobic targets or environments. Researchers utilize this compound and its derivatives as a key synthetic intermediate for constructing more complex molecular architectures, such as metal complexes or probes for studying biological processes . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O B1658833 1-Anthracen-9-ylhexan-1-one CAS No. 62315-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62315-58-6

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

1-anthracen-9-ylhexan-1-one

InChI

InChI=1S/C20H20O/c1-2-3-4-13-19(21)20-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)20/h5-12,14H,2-4,13H2,1H3

InChI Key

YSCAZHOIXCTCIH-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

CCCCCC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for 1-Anthracen-9-ylhexan-1-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials.

Strategic Disconnections Involving the Anthracene-Ketone Linkage

The most logical retrosynthetic disconnection for this compound is at the bond connecting the carbonyl carbon to the anthracene (B1667546) ring. This C-C bond cleavage points to two primary synthetic strategies based on the polarity of the generated synthons: an electrophilic anthracene and a nucleophilic hexanoyl group, or a nucleophilic anthracene and an electrophilic hexanoyl group.

Disconnection 1: Electrophilic Aromatic Substitution: This approach considers the anthracene as a nucleophile and the hexanoyl group as an electrophile. This is the basis for Friedel-Crafts acylation, where an acylium ion (the electrophile) attacks the electron-rich anthracene ring.

Disconnection 2: Nucleophilic Acyl Substitution: This strategy involves an organometallic derivative of anthracene (a nucleophile) reacting with an activated hexanoyl derivative (an electrophile), such as an acyl chloride or an ester.

Disconnection 3: Cross-Coupling Reactions: This modern approach involves the coupling of an organometallic anthracene species with a hexanoyl derivative in the presence of a transition metal catalyst, typically palladium.

Utilization of Anthracene and Hexanone Precursors as Building Blocks

Based on the strategic disconnections, the primary building blocks for the synthesis of this compound are anthracene and a derivative of hexane (B92381) that can provide the hexanoyl group.

Precursor 1Precursor 2Synthetic Approach
AnthraceneHexanoyl chlorideFriedel-Crafts Acylation
AnthraceneHexanoic anhydride (B1165640)Friedel-Crafts Acylation
9-Bromoanthracene (B49045)Hexanoyl chloridePalladium-Catalyzed Cross-Coupling
9-BromoanthraceneHexanalOrganometallic Addition followed by Oxidation

Direct Acylation and Coupling Reactions for 9-Anthracenyl Ketone Formation

The formation of the 9-anthracenyl ketone can be achieved through several direct methods, each with its own advantages and limitations.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

In the synthesis of this compound, anthracene is treated with hexanoyl chloride or hexanoic anhydride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as the catalyst. wikipedia.org The reaction proceeds via the formation of a highly electrophilic hexanoyl cation (acylium ion), which then attacks the electron-rich 9-position of the anthracene ring. The 9-position is the most reactive site in anthracene for electrophilic substitution due to the formation of the most stable sigma complex.

A representative procedure, based on the well-documented synthesis of 9-acetylanthracene (B57403), would involve suspending anthracene in an inert solvent like benzene (B151609) or nitrobenzene, followed by the addition of hexanoyl chloride. orgsyn.org The mixture is cooled, and aluminum chloride is added portion-wise to control the exothermic reaction. orgsyn.org After the reaction is complete, the resulting complex is hydrolyzed with ice and hydrochloric acid to yield the crude ketone, which is then purified by recrystallization. orgsyn.org

ReactantsCatalystSolventTemperatureYield
Anthracene, Hexanoyl ChlorideAlCl₃Benzene0-10 °CModerate to Good
Anthracene, Hexanoic AnhydrideAlCl₃NitrobenzeneRoom TemperatureModerate

It is important to note that a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst. wikipedia.org

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Several methods can be adapted for the synthesis of this compound.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target ketone, this could involve the reaction of 9-anthracenylboronic acid with hexanoyl chloride or the coupling of 9-bromoanthracene with a hexanoylboronate. The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands. acs.orgnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.orgthermofisher.com The synthesis of this compound via this method could involve the reaction of 9-(tributylstannyl)anthracene with hexanoyl chloride in the presence of a palladium catalyst. libretexts.org A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups. thermofisher.com

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. wikipedia.org For this synthesis, 9-anthracenylzinc chloride could be reacted with hexanoyl chloride. Nickel catalysts can also be employed in Negishi couplings. wikipedia.org

Coupling ReactionAnthracene DerivativeHexanoyl DerivativeCatalyst System
Suzuki9-Anthracenylboronic acidHexanoyl chloridePd(PPh₃)₄ / Base
Stille9-(Tributylstannyl)anthraceneHexanoyl chloridePd(PPh₃)₄
Negishi9-Anthracenylzinc chlorideHexanoyl chloridePd(PPh₃)₄ or Ni(acac)₂

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles and are widely used for the formation of carbon-carbon bonds, including the synthesis of ketones.

Grignard Reagents: A Grignard reagent derived from 9-bromoanthracene (9-anthracenylmagnesium bromide) can be reacted with hexanoyl chloride to form the desired ketone. wisc.edu However, a common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol. To mitigate this, the reaction is often carried out at low temperatures and with careful control of stoichiometry. acs.org The use of certain additives, like bis[2-(N,N-dimethylamino)ethyl] ether, has been shown to moderate the reactivity of the Grignard reagent and improve the yield of the ketone. acs.orgorganic-chemistry.org

Organolithium Reagents: Organolithium reagents are even more reactive than Grignard reagents. The reaction of 9-anthracenyllithium (prepared from 9-bromoanthracene and an alkyllithium reagent) with hexanoyl chloride would also be expected to produce the ketone, but over-addition is a significant challenge. A more controlled approach is the use of a Weinreb-Nahm amide of hexanoic acid (N-methoxy-N-methylhexanamide). wikipedia.org The organolithium reagent reacts with the Weinreb amide to form a stable tetrahedral intermediate which does not collapse until acidic workup, thus preventing the over-addition reaction and leading to a high yield of the ketone. rsc.orgresearchgate.net

Organometallic ReagentElectrophileKey Considerations
9-Anthracenylmagnesium bromideHexanoyl chlorideLow temperature, controlled stoichiometry to prevent over-addition.
9-AnthracenyllithiumN-methoxy-N-methylhexanamide (Weinreb amide)Prevents over-addition, leading to higher ketone yields.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic methodologies offer efficient and controlled routes to this compound and its derivatives, overcoming some of the limitations of classical methods.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of other 9-acylanthracenes and related derivatives. For instance, the synthesis of 9-anthracenyl chalcones has been successfully achieved under microwave irradiation in solvent-free conditions, often using a solid support like potassium hydroxide. iosrphr.org This approach offers advantages such as shorter reaction times, reduced solvent usage, and often cleaner reaction profiles. iosrphr.org

Similarly, the synthesis of (anthracene-9-yl) methylamines has been reported to be significantly accelerated by microwave irradiation, leading to higher yields in shorter time frames compared to conventional heating. rasayanjournal.co.in A facile, high-yielding synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester has also been reported using a modified commercial domestic microwave oven. nih.govnih.gov These examples suggest that a potential microwave-assisted synthesis of this compound could involve the Friedel-Crafts acylation of anthracene with hexanoyl chloride or hexanoic anhydride in the presence of a Lewis acid, irradiated with microwaves to drive the reaction to completion rapidly.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of 9-Acylanthracene Derivatives

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursMinutes iosrphr.orgrasayanjournal.co.in
Energy Consumption HighLow
Solvent Usage Often requires high-boiling solventsCan be performed solvent-free or with minimal solvent iosrphr.org
Yield VariableGenerally high iosrphr.orgnih.govnih.gov
Side Reactions More prevalentOften reduced

In the context of this compound synthesis, regioselectivity is a more pertinent consideration than stereoselectivity, as the molecule itself is achiral. The primary synthetic route, Friedel-Crafts acylation of anthracene, can potentially yield isomers. The substitution pattern on the anthracene core is highly dependent on reaction conditions.

The acylation of anthracene can occur at the 1, 2, or 9 positions. It has been demonstrated that 9-acetylanthracene is often the kinetically controlled product, especially under milder conditions. researchgate.net However, rearrangement to the thermodynamically more stable 2-acetylanthracene (B17958) can occur at higher temperatures or with prolonged reaction times. researchgate.net Therefore, to selectively synthesize this compound, careful control of reaction parameters such as temperature, catalyst, and solvent is crucial. The use of specific solvents can also influence the isomer ratio. researchgate.net

For instance, the Friedel-Crafts acetylation of 2-acetylanthracene has been shown to be highly regioselective, yielding different diacetylanthracene isomers depending on the solvent used. researchgate.neteurekaselect.com While this pertains to a disubstituted product, it highlights the importance of the reaction medium in directing the position of acylation on the anthracene ring.

Derivatization and Analogue Synthesis from this compound

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives through modifications of both the hexyl chain and the anthracene core.

The hexyl chain of this compound offers several sites for chemical modification. The carbonyl group is a key functional handle for a range of transformations.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(anthracen-9-yl)hexan-1-ol, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a chiral center, opening up possibilities for stereoselective synthesis and separation of enantiomers.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the carbonyl group allows for the introduction of various alkyl or aryl groups, leading to the formation of tertiary alcohols.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction, enabling the extension of the side chain and the introduction of new functional groups.

Alpha-Halogenation: The carbon atom alpha to the carbonyl group can be halogenated under acidic or basic conditions, providing a precursor for nucleophilic substitution reactions to introduce amines, ethers, or other functionalities.

While direct examples for this compound are not prevalent in the literature, the synthesis of 9-(pent-4-yn-1-yl)anthracene systems demonstrates the feasibility of introducing functionalized alkyl chains at the 9-position of anthracene. gasc.ac.in

The anthracene core of this compound can be functionalized through electrophilic aromatic substitution reactions. The existing acyl group at the 9-position will influence the regioselectivity of subsequent substitutions. Due to the deactivating nature of the carbonyl group, further substitution on the same ring is generally disfavored. However, substitution on the other two rings is possible.

Common functionalization reactions include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.

Halogenation: Bromination or chlorination of the anthracene core can introduce halogens that can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form carbon-carbon bonds.

Sulfonation: Introduction of a sulfonic acid group can increase the water solubility of the molecule.

The development of methodologies for introducing various functional groups into the anthraquinone (B42736) (anthracene-9,10-dione) framework is well-documented and provides insights into the potential functionalization strategies for the anthracene core in related molecules. colab.ws

Advanced Structural Characterization and Conformational Analysis

Crystallographic Investigations

Experimental crystallographic studies are indispensable for unambiguously determining the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining molecular structures. For a compound like 1-Anthracen-9-ylhexan-1-one, this technique would provide precise atomic coordinates, bond lengths, and bond angles. While data for the target compound is unavailable, studies on similar structures, such as 9-acetylanthracene (B57403), reveal key structural features. For instance, the orientation of the acyl group relative to the anthracene (B1667546) ring is a critical parameter that would be determined.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-105
Z4

Note: This table is hypothetical and illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

Elucidation of Crystal Packing Arrangements

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by intermolecular forces. Understanding this arrangement is crucial for predicting material properties. For this compound, one would expect the packing to be influenced by the large aromatic anthracene moiety and the flexible hexanoyl chain, leading to complex packing motifs.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π)

Non-covalent interactions are the driving forces behind the formation of specific crystal packing arrangements. In the case of this compound, one would anticipate several types of interactions:

π-π Stacking: The planar anthracene rings are likely to engage in π-π stacking interactions, which are common for polycyclic aromatic hydrocarbons.

C-H...π Interactions: The aliphatic C-H bonds of the hexanoyl chain could interact with the electron-rich π-system of the anthracene rings of neighboring molecules.

Hydrogen Bonding: Although a weak intermolecular interaction, C-H...O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms from the anthracene or hexanoyl groups of adjacent molecules could play a role in stabilizing the crystal structure.

Conformational Insights from Solid-State Structures

The solid-state structure would reveal the preferred conformation of the this compound molecule. A key feature of interest would be the torsion angle between the plane of the anthracene ring and the plane of the carbonyl group. This angle is influenced by steric hindrance between the carbonyl oxygen and the peri-hydrogens of the anthracene ring. In related structures, this dihedral angle is often significant, indicating a non-planar arrangement to alleviate steric strain. The conformation of the flexible hexanoyl chain would also be determined, likely adopting a low-energy, staggered conformation.

Computational Structural Elucidation

In the absence of experimental data, computational methods serve as a powerful tool to predict the structural and electronic properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A geometry optimization calculation for this compound using DFT would predict its lowest energy conformation in the gas phase. Such a calculation would provide optimized bond lengths, bond angles, and dihedral angles. The results would likely show a non-planar arrangement of the acyl group relative to the anthracene core, consistent with the expected steric hindrance.

Table 2: Predicted Structural Parameters for this compound from DFT Calculations

ParameterPredicted Value
C(9)-C(carbonyl) Bond Length (Å)~1.50
C=O Bond Length (Å)~1.22
Anthracene-Carbonyl Dihedral Angle (°)~60-80

Note: This table contains predicted values based on DFT calculations for similar aromatic ketones.

These computational results, while theoretical, would offer a valuable starting point for understanding the intrinsic structural preferences of the this compound molecule, complementing any future experimental findings.

Exploration of Conformational Landscapes and Energy Minima

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. The molecule consists of a large, rigid anthracene core attached to a flexible hexanoyl chain. The exploration of its potential energy surface would reveal various conformers and their relative stabilities.

The primary sources of conformational isomerism are:

Rotation around the C9-C(O) bond: The dihedral angle between the plane of the anthracene ring and the carbonyl group is a critical parameter. Due to the significant steric bulk of the anthracene moiety, a perpendicular or near-perpendicular orientation is often favored in 9-acylanthracenes to minimize steric hindrance between the carbonyl oxygen and the peri-hydrogens of the anthracene ring. In the crystal structure of (Anthracen-9-yl)(piperidin-1-yl)-methanone, for instance, the amide group forms a dihedral angle of 87.0° with the anthracene plane. A similar highly twisted conformation is expected for this compound.

The energy minima on the potential energy surface would correspond to specific combinations of these rotational angles. The global energy minimum would likely feature the hexanoyl chain in an extended, all-anti conformation and a significant twist around the C9-C(O) bond. Other local minima would represent conformers with one or more gauche interactions in the alkyl chain.

Table 1: Predicted Torsional Angles and Energy Considerations for this compound

Bond Type of Rotation Expected Low-Energy Conformation Primary Strain Factor
Anthracene(C9)-Carbonyl(C1) Rotation of acyl group Perpendicular (Dihedral angle ~90°) Steric hindrance
Carbonyl(C1)-Alkyl(C2) Rotation of alkyl chain Staggered Torsional strain
Alkyl(C2)-Alkyl(C3) Rotation of alkyl chain Anti (trans) Steric hindrance (gauche interaction)
Alkyl(C3)-Alkyl(C4) Rotation of alkyl chain Anti (trans) Steric hindrance (gauche interaction)
Alkyl(C4)-Alkyl(C5) Rotation of alkyl chain Anti (trans) Steric hindrance (gauche interaction)

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations would provide crucial insights into the dynamic behavior of this compound in different environments (e.g., in solution or in a melt). While specific MD studies on this compound are not available, such simulations would be expected to reveal:

Flexibility of the Hexanoyl Chain: MD simulations would map the transitions between different gauche and anti conformations of the alkyl chain over time. This would demonstrate the chain's ability to adopt a range of shapes, from fully extended to more compact, folded structures. The frequency and duration of these conformational states would depend on temperature and the solvent environment.

Rotational Dynamics of the Anthracene Group: The simulation would also illustrate the rotational motion of the anthracene moiety relative to the hexanoyl chain around the C9-C(O) bond. While a near-perpendicular orientation is expected to be the most populated state, the simulation would show oscillations and transient excursions from this low-energy conformation.

Solvent Effects: In a polar solvent, the polar carbonyl group would interact with solvent molecules, potentially influencing the conformational preferences of the adjacent C-C bonds. In a nonpolar solvent, intramolecular van der Waals interactions would play a more dominant role.

These simulations would quantify the accessible conformational space and the timescales of conformational changes, providing a detailed picture of the molecule's behavior beyond a static, minimum-energy structure.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and their relative importance. Although a crystal structure for this compound is not available, analysis of related anthracene derivatives provides a clear indication of the types of interactions that would govern its crystal packing.

The primary intermolecular contacts expected are:

C···H/H···C Contacts: These interactions, often indicative of C-H···π bonding, would be significant. The electron-rich π-system of the anthracene core can act as an acceptor for hydrogen atoms from the alkyl chains or adjacent anthracene rings of neighboring molecules. These interactions play a key role in the arrangement of aromatic molecules in crystals.

O···H/H···O Contacts: The carbonyl oxygen is a hydrogen bond acceptor and would form C-H···O interactions with hydrogen atoms from the alkyl chains or anthracene rings of nearby molecules. These directional interactions would contribute significantly to the cohesion of the crystal lattice.

Table 2: Representative Intermolecular Contacts in Structurally Similar Anthracene Derivatives from Hirshfeld Surface Analysis

Compound H···H (%) C···H/H···C (%) O···H/H···O (%) Other Significant Contacts (%) Reference
(E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one - 41.2 - -
4-{[(anthracen-9-yl)methyl]amino}benzoic acid 47.9 34.2 13.7 N···H/H···N (0.6)

The data from these related compounds strongly suggest that the crystal packing of this compound would be a complex interplay of non-specific H···H van der Waals forces and more directional C-H···π and C-H···O interactions, which would ultimately determine the supramolecular architecture.

Electronic Structure and Photophysical Properties

Theoretical Framework of Electronic Transitions in 9-Anthracenyl Ketones

The electronic transitions in 9-anthracenyl ketones, such as 1-Anthracen-9-ylhexan-1-one, are governed by the promotion of electrons from occupied molecular orbitals to unoccupied ones. The nature of these transitions, particularly the involvement of the carbonyl group's non-bonding electrons and the aromatic π-system, dictates the photophysical properties of the compound.

Nature of Singlet and Triplet Excited States

Upon absorption of a photon, a molecule of this compound is promoted from its ground singlet state (S₀) to an excited singlet state (Sₙ). In these states, the electron spins remain paired. The lowest excited singlet state (S₁) is of primary importance in fluorescence.

Through a process called intersystem crossing (ISC), the molecule can transition from a singlet excited state to a triplet excited state (Tₙ), where the electron spins are unpaired. This transition is formally spin-forbidden but can be facilitated by spin-orbit coupling, which is often enhanced by the presence of heavy atoms or specific molecular geometries. The lowest triplet state (T₁) is responsible for phosphorescence, a much longer-lived emission process compared to fluorescence.

For 9-acylanthracenes, the energy gap between the S₁ and T₁ states is a critical parameter that influences the efficiency of intersystem crossing and, consequently, the relative yields of fluorescence and phosphorescence. The presence of the carbonyl group can introduce n-π* states that can facilitate ISC, thereby populating the triplet manifold.

Characterization of Electronic Transitions (e.g., π-π, n-π)

The electronic absorption spectrum of this compound is dominated by two main types of electronic transitions:

π-π* Transitions: These transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. In the case of this compound, these transitions are primarily associated with the anthracene (B1667546) ring system. They are typically intense and give rise to strong absorption bands in the ultraviolet (UV) region. The characteristic structured absorption of the anthracene moiety is a hallmark of these transitions.

n-π* Transitions: These transitions involve the promotion of a non-bonding (n) electron from the oxygen atom of the carbonyl group to an anti-bonding π* molecular orbital of the C=O double bond. Compared to π-π* transitions, n-π* transitions are generally much weaker (lower molar absorptivity) and occur at longer wavelengths (lower energy). The energy of the n-π* transition is highly sensitive to the solvent environment.

The relative energies of the lowest π-π* and n-π* excited states are crucial in determining the photophysical pathways. In many 9-acylanthracenes, the lowest excited singlet state is of π-π* character, while a low-lying n-π* triplet state can play a significant role in mediating intersystem crossing.

Absorption and Emission Spectroscopy (Beyond Basic Identification)

The absorption and emission spectra of this compound provide detailed insights into its electronic structure and excited-state dynamics. These spectra are characterized by specific features that are influenced by the molecular structure and the surrounding environment.

UV-Visible Absorption Characteristics and Vibronic Bands

The UV-visible absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) is expected to exhibit the characteristic fine structure of the anthracene chromophore. This vibrational fine structure, or vibronic bands, arises from the coupling of the electronic transition with various vibrational modes of the molecule. The spectrum typically shows a series of well-resolved peaks corresponding to the 0-0, 0-1, 0-2, etc., vibrational transitions of the S₀ → S₁ (π-π*) electronic transition.

The presence of the hexanoyl group at the 9-position causes a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted anthracene, due to the electronic perturbation of the carbonyl group on the aromatic π-system. The weak n-π* transition of the carbonyl group is often obscured by the much stronger π-π* absorption bands of the anthracene core.

UV-Visible Absorption Data for a Representative 9-Acylanthracene (9-Acetylanthracene) in Cyclohexane
Vibronic Band (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Transition
~385~7,000π-π* (0-0)
~365~8,500π-π* (0-1)
~347~6,000π-π* (0-2)

Fluorescence and Phosphorescence Quantum Yield Studies

The fluorescence of this compound originates from the relaxation of the lowest excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum often mirrors the absorption spectrum, showing a similar vibronic structure.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. For 9-acylanthracenes, the fluorescence quantum yield is generally lower than that of unsubstituted anthracene. This quenching of fluorescence is attributed to the increased rate of intersystem crossing to the triplet state, facilitated by the carbonyl group.

Phosphorescence is the emission of light from the lowest triplet state (T₁) to the ground singlet state (S₀). This process is spin-forbidden and therefore has a much longer lifetime than fluorescence. The phosphorescence spectrum is typically shifted to longer wavelengths (lower energy) compared to the fluorescence spectrum. The phosphorescence quantum yield (Φp) for many anthracene derivatives is quite low at room temperature in fluid solutions due to quenching processes, but it can be readily observed in rigid matrices at low temperatures.

Photophysical Data for a Representative 9-Acylanthracene (9-Acetylanthracene)
SolventFluorescence Quantum Yield (Φf)Phosphorescence Quantum Yield (Φp)Fluorescence Lifetime (τf, ns)
Cyclohexane~0.1 - 0.2Very Low~5 - 10
Ethanol~0.05 - 0.1Very Low~2 - 5

Solvent Effects on Electronic Spectra and Emission

The polarity of the solvent can have a profound effect on the electronic spectra and emission properties of this compound. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

Absorption Spectra:

π-π* Transitions: Increasing the solvent polarity generally causes a small red-shift in the π-π* absorption bands. This is because the excited state is typically more polar than the ground state and is therefore better stabilized by polar solvents.

n-π* Transitions: In contrast, the n-π* transition undergoes a blue-shift (hypsochromic shift) with increasing solvent polarity. The non-bonding electrons of the carbonyl oxygen can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Emission Spectra: The fluorescence spectrum of this compound also exhibits solvatochromic shifts. In polar solvents, the emission maximum tends to shift to longer wavelengths (red-shift) due to the stabilization of the more polar excited state. This effect is often accompanied by a loss of vibronic structure and a decrease in the fluorescence quantum yield. The decrease in quantum yield in polar solvents can be attributed to an increased rate of non-radiative decay processes, including intersystem crossing, which are promoted by the stabilization of charge-transfer character in the excited state.

Solvent Effects on the Absorption and Emission Maxima of a Representative 9-Acylanthracene
SolventDielectric Constant (ε)Absorption λmax (nm, π-π*)Emission λmax (nm)
n-Hexane1.88~385~410
Dichloromethane8.93~388~425
Acetonitrile37.5~390~435

Despite a comprehensive search for scientific literature, no specific studies detailing the electronic structure, photophysical properties, or excited-state dynamics of the chemical compound This compound could be located.

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements, as the foundational scientific data for "this compound" appears to be absent from the public scientific record. Any attempt to generate the requested content would require speculation and extrapolation from potentially unrelated compounds, which would not meet the standards of scientific accuracy.

Advanced Computational Studies of Excited States

Time-Dependent Density Functional Theory (TD-DFT) Calculations

No specific studies employing Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties, such as absorption spectra and electronic transitions, of this compound have been identified. Such calculations would be instrumental in understanding the nature of its electronic excitations and predicting its UV-Vis absorption characteristics.

High-Level Quantum Chemical Methods for Excited States (e.g., ADC methods)

There is no available research that utilizes high-level quantum chemical methods, such as the Algebraic Diagrammatic Construction (ADC) scheme, to explore the excited states of this compound. These advanced computational techniques would provide a more accurate description of the electronic structure of its excited states compared to standard TD-DFT.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not present in the accessible literature. This information is crucial for understanding the compound's electronic behavior, including its potential as an organic semiconductor or in photophysical applications.

Elucidation of Spin-Orbit Coupling Contributions to Non-Radiative Decay

No research articles were found that specifically investigate the role of spin-orbit coupling in the non-radiative decay processes of this compound. Such studies are vital for determining the efficiency of photoluminescent processes by quantifying the rates of intersystem crossing and other non-radiative pathways.

Reactivity and Reaction Mechanistic Studies

Reaction Pathways Involving the Ketone Carbonyl Group

The carbonyl group (C=O) of the hexanoyl chain is a primary site for nucleophilic attack. The carbon atom is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to reaction with a wide range of nucleophiles. Furthermore, the α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl are acidic, enabling enolate formation and subsequent condensation reactions.

Nucleophilic addition is a characteristic reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl group of 1-Anthracen-9-ylhexan-1-one. This reaction is a versatile method for forming new carbon-carbon bonds. For instance, the reaction with methylmagnesium bromide, followed by an acidic workup, would yield 2-(anthracen-9-yl)-2-heptanol. The general mechanism involves the nucleophilic attack of the alkyl group from the Grignard reagent on the carbonyl carbon.

Wittig Reaction: While the Wittig reaction is most commonly associated with aldehydes, it can also be employed with ketones to synthesize alkenes. The reaction involves a phosphorus ylide, which attacks the ketone to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane ring that collapses to yield an alkene and triphenylphosphine (B44618) oxide. Reacting this compound with methylenetriphenylphosphorane (B3051586) would produce 1-(anthracen-9-yl)-1-methylidenehexane.

Below is a table summarizing typical nucleophilic addition reactions at the carbonyl group.

Reaction Type Nucleophile Reagents Product Type
Grignard ReactionCarbanion (R⁻)1. R-MgX, Et₂O 2. H₃O⁺Tertiary Alcohol
Wittig ReactionPhosphorus YlidePh₃P=CR₂Alkene
ReductionHydride (H⁻)1. NaBH₄, MeOH or LiAlH₄, Et₂O 2. H₃O⁺Secondary Alcohol

The presence of α-hydrogens on the hexanoyl chain of this compound allows it to form an enolate ion in the presence of a base. This enolate can then act as a nucleophile in condensation reactions.

Aldol-type Reactions: In a self-aldol condensation, the enolate of this compound could theoretically react with another molecule of itself. However, crossed-aldol condensations are more synthetically useful.

Claisen-Schmidt Condensation: A particularly relevant variant is the Claisen-Schmidt condensation, which occurs between a ketone with α-hydrogens and an aromatic carbonyl compound lacking α-hydrogens, such as benzaldehyde. In this base-catalyzed reaction, the enolate of this compound would attack the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration upon heating to yield a conjugated enone, an α,β-unsaturated ketone. This reaction is generally efficient because aldehydes are more reactive electrophiles than ketones, and the non-enolizable nature of the aromatic aldehyde prevents self-condensation.

Reaction Name Reactants Catalyst Key Intermediate Final Product
Claisen-Schmidt CondensationThis compound + BenzaldehydeNaOH or KOHEnolate of the ketoneα,β-Unsaturated Ketone
Aldol AdditionTwo molecules of an enolizable carbonylBase or AcidEnolate or Enolβ-Hydroxy Ketone

Reactions of the Anthracene (B1667546) Moiety in Conjugation

The anthracene ring system is an electron-rich aromatic structure that readily participates in reactions that involve its π-electrons, particularly at the central 9- and 10-positions.

Anthracene can function as a diene in the Diels-Alder reaction, a [4+2] cycloaddition. This reaction typically occurs across the 9,10-positions, as this pathway results in the formation of a product where two benzene (B151609) rings remain intact, which is energetically favorable. The presence of the hexanoyl group at the 9-position introduces steric hindrance and electronic effects that influence the reactivity and regioselectivity of the cycloaddition. The reaction with a strong dienophile, such as maleic anhydride (B1165640), would lead to the formation of a characteristic bridged-ring adduct. Such reactions often require thermal conditions to overcome the aromatic stabilization of the anthracene core.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. For anthracene, substitution occurs preferentially at the 9- and 10-positions because the carbocation intermediate (Wheland intermediate) formed by attack at these positions is the most stable, retaining the aromaticity of two separate benzene rings.

In this compound, the 9-position is already occupied. The acyl group is an electron-withdrawing and deactivating group, which makes electrophilic substitution more difficult compared to unsubstituted anthracene. Substitution, therefore, is expected to occur primarily at the 10-position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination using N-bromosuccinimide (NBS) in the presence of an initiator would likely yield 10-bromo-1-(anthracen-9-yl)hexan-1-one.

The general mechanism involves the generation of a strong electrophile, which is then attacked by the π-system of the anthracene ring to form the resonance-stabilized Wheland intermediate, followed by deprotonation to restore aromaticity.

The anthracene core of this compound is susceptible to both oxidation and reduction.

Oxidation: Anthracene derivatives can undergo photo-oxidation in the presence of light and oxygen. This reaction often proceeds via a [4+2] cycloaddition with singlet oxygen to form a 9,10-endoperoxide. Chemical oxidation can also lead to the formation of anthraquinone (B42736) derivatives, although this typically requires harsh conditions. The oxidation of 9-methylanthracene (B110197) has been shown to yield a mixture of side-chain and nuclear oxidation products.

Reduction: Catalytic hydrogenation can reduce the anthracene nucleus, typically starting at the central ring to form 9,10-dihydroanthracene (B76342) derivatives. A photocatalyzed Birch-type reduction has also been reported for acenes, which can selectively reduce the central ring. The ketone carbonyl group can also be reduced. Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents like sodium borohydride (B1222165), while stronger agents like lithium aluminum hydride might also affect the aromatic system under certain conditions.

Mechanistic Elucidation of Novel Reactions

The reactivity of this compound is predominantly dictated by the anthracene moiety, a tricyclic aromatic hydrocarbon known for its participation in a variety of chemical transformations. The hexanoyl substituent at the 9-position can influence the stereochemistry and electronic properties of the anthracene core, thereby modulating its reactivity. Mechanistic studies on analogous 9-substituted anthracenes provide a framework for understanding the potential reaction pathways of this compound. Key reaction types include [4+2] cycloadditions (Diels-Alder reactions), photodimerization, and oxidation.

Identification of Reaction Intermediates

Direct experimental identification of reaction intermediates for this compound is not extensively documented in the current body of scientific literature. However, insights can be drawn from mechanistic studies of similar 9-substituted anthracene derivatives, particularly in photoreactions and cycloadditions.

Excited States and Excimers in Photodimerization:

The photodimerization of anthracenes proceeds through the formation of an excited state upon absorption of UV light. For many anthracene derivatives, this involves the formation of an excimer , which is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule. This excimer is considered a key intermediate on the pathway to the [4+4] cycloadduct. The role of excimers and biradicals in the photodimerization of linked anthracenes has been a subject of investigation, suggesting that these transient species are crucial in the photocycloaddition process acs.org. Transient absorption spectroscopy is a powerful technique used to detect such short-lived intermediates. This method allows for the observation of excited-state absorption and can help in elucidating the dynamics of excited-state relaxation pathways, including the formation of charge-transfer states in polar solvents researchgate.netazom.comoxinst.comnih.gov. For 9,10-dicyanoanthracene-based molecules, transient electronic and vibrational spectroscopy have been employed to monitor changes in electronic structure upon optical excitation rsc.org.

Carbocation Intermediates in Photosolvolysis:

In certain photoreactions, particularly in the presence of supramolecular hosts like cucurbit[n]urils, the reaction pathway can be altered. For instance, a 9-substituted anthracene derivative, in the presence of cucurbit rsc.orguril, underwent photosolvolysis instead of the expected photodimerization. This unexpected reactivity was rationalized by the stabilization of a carbonium ion intermediate by the host molecule rsc.orgnih.govrsc.org. The proposed mechanism involves a light-induced heterolytic or homolytic cleavage of the substituent, leading to the formation of a carbocation that is then trapped by a solvent molecule rsc.org.

Radical Cations in Oxidation Reactions:

The oxidation of anthracene derivatives can proceed through radical cation intermediates . For example, the oxidation of 9-methylanthracene has been studied, and it is plausible that the oxidation of this compound would involve a similar intermediate, where an electron is removed from the electron-rich anthracene ring. Radical cations of 9-arylanthracene and other 9-substituted anthracenes have been observed to undergo proton transfer reactions epa.gov.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce. However, studies on related 9-substituted anthracenes in Diels-Alder reactions provide valuable insights into the factors governing these reactions.

Diels-Alder Reaction Kinetics:

The kinetics of the Diels-Alder reaction between maleic anhydride and various 9-substituted anthracenes have been investigated using NMR spectroscopy csp.edu. These studies reveal a significant influence of the substituent at the 9-position on the reaction rate. For instance, an electron-donating group like a methyl group was found to significantly increase the rate of the reaction, while an electron-withdrawing group like an aldehyde group decreased the rate csp.edu. Given that the hexanoyl group in this compound is also electron-withdrawing, it can be inferred that its Diels-Alder reactions would proceed at a slower rate compared to unsubstituted anthracene.

A computational study using Density Functional Theory (DFT) has explored the thermodynamic and kinetic parameters of the Diels-Alder reactions of naphthalene (B1677914) and anthracene with acetylene (B1199291) and ethylene (B1197577) chemrevlett.com. Such computational approaches can provide estimates of activation energies and reaction enthalpies, offering a theoretical basis for understanding reactivity. The table below, based on data from a computational study of anthracene, illustrates the type of kinetic and thermodynamic parameters that can be calculated.

Calculated Thermodynamic and Kinetic Parameters for the Diels-Alder Reaction of Anthracene with Dienophiles (Illustrative Data based on Computational Studies of Anthracene)
DienophileActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Reaction Gibbs Free Energy (kcal/mol)Rate Constant (s⁻¹)
Ethylene32.83-13.5019.427.17 × 10⁻⁹
Acetylene40.30-10.0228.752.40 × 10⁻¹⁴

Thermodynamics of Photodimerization:

The photodimerization of anthracene derivatives is a reversible process. The forward reaction (dimerization) is induced by UV light, while the reverse reaction (cycloreversion) can often be initiated by heating or irradiation at a different wavelength. The thermodynamic stability of the resulting cycloadducts can be influenced by the substituents on the anthracene rings.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis can play a crucial role in controlling the reactivity and selectivity of reactions involving the anthracene core of this compound. Both Lewis acid catalysis and supramolecular catalysis have been shown to be effective for reactions of anthracene derivatives.

Lewis Acid Catalysis in Diels-Alder Reactions:

Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. Chiral Lewis acids have been employed to achieve enantioselective Diels-Alder reactions of anthracene beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.net. For example, a chiral tritylium (B1200429) ion pair with a weakly coordinating Fe(III)-based bisphosphate anion has been developed as a highly active carbocation Lewis acid catalyst for the enantioselective Diels-Alder reaction of unsubstituted anthracene beilstein-journals.org. This approach has the potential to be applied to 9-substituted anthracenes like this compound to control the stereochemistry of the cycloadducts.

Supramolecular Catalysis:

Supramolecular hosts, such as cucurbit[n]urils and metal-organic cages, can act as nanoreactors to influence the photoreactions of guest molecules, including anthracene derivatives. By encapsulating the reactant molecules, these hosts can pre-organize them for a specific reaction, leading to enhanced rates and selectivities. For instance, cucurbit researchgate.neturil has been shown to catalytically promote the photodimerization of a 9-substituted anthracene derivative with high selectivity and yield nih.govrsc.org. In a different case, a [Pd6L4]12+ supramolecular cage was found to switch the regioselectivity of the Diels-Alder reaction of anthracene from the typical 9,10-addition to a 1,4-addition due to confinement effects and noncovalent interactions within the cage acs.org.

Photocatalysis:

Visible light photocatalysis has been utilized for the regioselective Diels-Alder cycloaddition of anthracenes with olefins in a homogeneous solution acs.org. This method employs a photocatalyst that, upon absorption of visible light, facilitates the reaction, often with high yields and specific regioselectivity (e.g., head-to-head orientation) acs.org.

Catalytic Oxidation:

The oxidation of anthracene to anthraquinone can be achieved using various catalytic systems. Vanadium-based catalysts, for instance, have been historically used for the vapor-phase catalytic oxidation of anthracene google.com. More recently, iron(III)-porphyrin derivatives have been shown to act as photocatalysts for the selective oxidation of anthracene to anthraquinone in the presence of hydrogen peroxide and visible light mdpi.com. The proposed mechanism involves the generation of hydroxyl radicals that react with the anthracene core mdpi.com.

The application of these catalytic strategies to this compound could provide pathways to novel and selective transformations, enhancing its utility in synthetic chemistry.

Catalytic Approaches for Reactions of Anthracene Derivatives
Catalyst TypeReaction TypeEffectExample
Chiral Lewis AcidDiels-AlderEnantioselectivityChiral tritylium ion pair with Fe(III)-based bisphosphate anion beilstein-journals.org
Supramolecular HostPhotodimerizationRate enhancement, selectivityCucurbit researchgate.neturil nih.govrsc.org
Supramolecular HostDiels-AlderRegioselectivity control[Pd6L4]12+ cage acs.org
PhotocatalystDiels-AlderRegioselectivityVisible light photocatalyst for reaction with olefins acs.org
Oxidation CatalystOxidationConversion to anthraquinoneVanadium-based catalysts, Fe(III)-porphyrins google.commdpi.com

Supramolecular Chemistry and Self Assembly

Principles of Molecular Recognition and Host-Guest Interactions

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. In the context of 1-Anthracen-9-ylhexan-1-one, the anthracene (B1667546) moiety is the primary site for such recognition events. Anthracene and its derivatives are well-known participants in host-guest chemistry, where a larger 'host' molecule can encapsulate a smaller 'guest' molecule.

The electron-rich π-system of the anthracene core makes it an ideal guest for electron-deficient host molecules. These interactions are primarily driven by electrostatic and dispersive forces. For instance, cyclic π-conjugated aromatic systems, known as anthraceno-allenophanes, have been shown to recognize and bind with π-acceptor molecules. tandfonline.comtandfonline.com This principle suggests that this compound could form stable host-guest complexes with suitable macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils, which possess hydrophobic cavities complementary to the size and shape of the anthracene unit. thno.orgwikipedia.org

The binding within such a complex is a dynamic equilibrium and relies on the sum of multiple weak interactions, including:

Hydrophobic Effects: The sequestration of the nonpolar anthracene group from an aqueous environment into the host's cavity.

Van der Waals Forces: Close-range attractive forces between the guest and the internal surface of the host.

π-π Interactions: Stacking of the anthracene unit against aromatic panels within the host molecule.

In one study, a molecular receptor with two rigidly separated terpyridyl–palladium–ligand units was found to form stable 2:1 host-guest complexes with 9-methylanthracene (B110197). nih.gov This demonstrates the capacity of the anthracene core to occupy specific binding sites within a larger supramolecular structure. The hexanoyl chain of this compound would likely modulate this binding, potentially influencing the orientation of the guest within the host or providing additional, albeit weaker, van der Waals contacts.

Directed Self-Assembly in Solution and Solid State

The self-assembly of this compound into larger, ordered structures is directed by the specific non-covalent interactions its functional groups can form. The process can be guided to occur in both solution and the solid state, leading to distinct supramolecular architectures.

The rational design of supramolecular structures using this compound hinges on the predictable nature of its intermolecular interactions. The dominant forces are π-π stacking and C–H⋯π interactions involving the anthracene core, and van der Waals forces from the hexanoyl chain.

To create ordered architectures, these interactions can be systematically exploited. For example, the bulky nature of the anthracene ring often leads to highly twisted structures in its derivatives. tandfonline.com This inherent tendency for non-planar arrangements can be a design element. By introducing complementary molecules (co-formers), it is possible to direct the assembly into specific motifs like chains, sheets, or three-dimensional networks. In the crystal structure of a related anthracene derivative, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, a 3D supramolecular network is formed through a combination of hydrogen bonding and C–H⋯π interactions. tandfonline.com While this compound lacks strong hydrogen bond donors, the principle of using weaker interactions to build complex structures remains applicable.

The morphology of self-assembled structures is a direct consequence of the molecule's shape and the directionality of its interactions.

Anthracene Core: The large, planar surface of the anthracene unit strongly favors π-π stacking. However, steric hindrance from the attached hexanoyl group and the inherent electronic repulsion of parallel π-systems often leads to offset or herringbone packing arrangements rather than a direct face-to-face stack. rsc.org This is a common feature in the crystal packing of polycyclic aromatic hydrocarbons.

The interplay between the rigid aromatic part and the flexible aliphatic part is crucial. The bulky anthracene group can be seen as a "π-stacking stopper" that, along with the chain, dictates the distance and orientation between adjacent aromatic cores, thereby controlling the electronic and photophysical properties of the resulting assembly. proquest.com

Engineering Intermolecular Interactions for Functional Materials

By controlling the intermolecular interactions of this compound, it is possible to engineer materials with specific functions, particularly in the realm of optics and electronics, owing to the photophysical properties of the anthracene chromophore.

While this compound cannot act as a hydrogen bond donor, its ketone carbonyl group is a competent hydrogen bond acceptor. libretexts.orgquora.comreddit.com The oxygen atom possesses lone pairs of electrons that can form hydrogen bonds with suitable donor molecules, such as phenols, carboxylic acids, or even water.

This acceptor capability is a key tool for engineering co-crystals. By introducing a second molecule with strong hydrogen bond donor groups, it is possible to form highly specific and robust supramolecular networks. For example, in the crystal packing of a different anthracene derivative, weak C–H⋯O hydrogen bonds were observed to connect molecules. nih.gov A similar, but stronger, O-H•••O=C interaction could be engineered for this compound. The geometry and strength of these interactions dictate the final structure and properties of the co-crystal.

Table 1: Potential Hydrogen Bonding Parameters in Co-crystals

Interaction Type Donor (D) Acceptor (A) Typical D···A Distance (Å) Typical ∠D–H···A Angle (°)
O–H···O=C Phenol, Carboxylic Acid Ketone Oxygen 2.6 - 3.0 150 - 180
N–H···O=C Amide, Amine Ketone Oxygen 2.8 - 3.2 140 - 180
C–H···O=C Activated C-H Ketone Oxygen 3.0 - 3.5 120 - 160

Note: Data are representative values for these types of interactions and not specific experimental values for this compound.

The control of π-π stacking is paramount for tuning the optical properties of materials based on this compound. The relative orientation of the anthracene chromophores determines the extent of electronic coupling between them, which in turn affects their absorption and emission characteristics. Aggregated anthracene derivatives often exhibit fluorescence quenching. rsc.org

Common π-stacking geometries include:

Face-to-Face: Often energetically unfavorable due to electrostatic repulsion between the π-clouds. colostate.edu

Parallel-Displaced (Slip-Stacked): A common motif where the aromatic rings are parallel but offset from one another. This arrangement balances attractive dispersion forces and repulsive electrostatic interactions. colostate.edu

T-shaped (Edge-to-Face): The edge of one aromatic ring (positively charged σ-framework) points towards the face of another (negatively charged π-system). colostate.edu

The hexanoyl substituent plays a critical role in controlling these orientations. As a bulky group, it can create steric hindrance that prevents close face-to-face stacking, thereby potentially mitigating fluorescence quenching and promoting emission in the solid state. rsc.org Research on related systems has shown that π-stacking interactions between anthracene and other aromatic units can occur with center-to-center distances ranging from 3.4 to 3.8 Å. proquest.com By modifying the length or branching of the alkyl chain, it would be possible to fine-tune these intermolecular distances and angles, providing a rational approach to designing materials with desired luminescent properties.

Table 2: Typical Geometries and Distances for π-π Stacking

Stacking Geometry Description Typical Centroid-to-Centroid Distance (Å)
Parallel-Displaced Aromatic planes are parallel but offset laterally. 3.4 - 3.8
T-shaped The plane of one ring is perpendicular to another. ~5.0

Note: These values are typical for aromatic systems and serve as a general guide.

Leveraging C-H...π Interactions for Supramolecular Organization

C-H...π interactions are a class of weak hydrogen bonds that play a significant role in the conformation and stability of three-dimensional structures in biological macromolecules and in molecular recognition events. nih.gov These interactions, while weaker than conventional hydrogen bonds, are crucial in directing the self-assembly of aromatic molecules. In the context of this compound, both the anthracene core and the hexanoyl chain present opportunities for C-H...π interactions.

The electron-rich π-system of the anthracene core can act as a π-acceptor, interacting with C-H bonds from neighboring molecules. These C-H bonds can originate from the alkyl chains of adjacent this compound molecules or from the aromatic protons of the anthracene rings themselves. The hexanoyl chain, with its multiple C-H bonds, can act as a C-H donor, interacting with the π-face of an adjacent anthracene core. This type of interaction is known to contribute to the formation of aggregated structures in various aromatic carbohydrate amphiphiles. rsc.org

The geometry of these interactions can vary, leading to different packing arrangements, such as T-shaped or parallel-displaced stacks. In some systems, multiple C-H...π interactions can collectively lead to specific molecular arrangements, such as the face-to-face packing observed in some tetraphenylethylene (B103901) derivatives. nih.gov The interplay between C-H...π interactions and other non-covalent forces, such as π-π stacking and van der Waals forces, will ultimately determine the final supramolecular architecture of this compound in the solid state or in aggregates.

Functional Properties of Supramolecular Assemblies

The collective behavior of molecules in a supramolecular assembly can give rise to novel functional properties that are not present in the individual molecules. For chromophoric systems like this compound, these properties are often related to their photophysical behavior.

Tunable Luminescence in Self-Assembled Systems

The luminescence of anthracene derivatives is highly sensitive to their local environment and aggregation state. In dilute solutions, many anthracene derivatives exhibit strong fluorescence. However, upon aggregation or in the solid state, their emission properties can be significantly altered. This phenomenon provides a pathway for tuning the luminescence of self-assembled systems.

One common observation in aggregated π-conjugated molecules is the formation of excimers, which are excited-state dimers that lead to a red-shifted and often broader emission compared to the monomeric species. The extent of this shift and the intensity of the excimer emission are highly dependent on the degree of π-π overlap between adjacent anthracene cores, which is dictated by the supramolecular packing.

Furthermore, the rigidity of the environment in a self-assembled structure can influence the luminescent quantum yield. By restricting intramolecular rotations and vibrations, which are non-radiative decay pathways, the radiative decay (fluorescence) can be enhanced. This principle is the basis for the aggregation-induced emission (AIE) phenomenon observed in some aromatic molecules. researchgate.net For instance, the enhanced emission of certain anthracene-based molecules in the solid state is attributed to a more rigid environment and stronger intermolecular interactions. researchgate.net

The luminescence of supramolecular assemblies can also be controlled by external stimuli. For example, a supramolecular assembly based on a 9,10-diphenylanthracene (B110198) core demonstrated reversible switching of its luminescence through a photoreaction upon light irradiation or heating. nankai.edu.cn Such stimuli-responsive behavior is a hallmark of advanced functional materials.

Below is a table detailing the photophysical properties of a related anthracene derivative, 4,4′-bis[(N-carbazole) anthracylic-vinyl] biphenyl (B1667301) (BABCz), in different states, illustrating the effect of aggregation on luminescence.

CompoundStateExcitation Wavelength (nm)Emission Wavelength (nm)
BABCzDichloromethane Solution380485
BABCzThin Film380535

This data is for the related compound BABCz and is presented to illustrate the principles of tunable luminescence in anthracene derivatives. mdpi.com

Exciton (B1674681) Migration and Energy Transfer within Assemblies

In a supramolecular assembly of chromophores, the absorption of a photon creates an excited state, or exciton, which is not necessarily localized on a single molecule. This exciton can migrate through the assembly via a series of energy transfer steps between neighboring molecules. The efficiency and dynamics of this exciton migration are critically dependent on the spatial arrangement and electronic coupling between the chromophores.

Energy transfer in such systems can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a long-range dipole-dipole coupling mechanism, and Dexter Electron Exchange, a short-range mechanism requiring wave-function overlap. In closely packed assemblies, Dexter transfer and incoherent hopping of excitons are often significant.

The pathway of exciton migration can be influenced by the hierarchical structure of the assembly. For example, in supramolecular nanofibers, a high degree of coherence can lead to enhanced exciton diffusivities, while in bundles of these nanofibers, disorder can lead to exciton localization. acs.org

Energy transfer processes are fundamental to the operation of many optoelectronic devices and artificial light-harvesting systems. In the context of this compound assemblies, an exciton generated on one anthracene unit could migrate to an adjacent unit. If the assembly were to be doped with an acceptor molecule with a lower energy excited state, efficient energy transfer from the anthracene host to the acceptor guest could occur. This two-step mechanism, involving exciton diffusion in the host followed by energy transfer to the guest, is a key principle in host-guest energy transfer in linear polymer chains. researchgate.net

Theoretical studies on anthracene derivatives have shown that the rate of triplet exciton transfer is highly dependent on the molecular packing, with cofacially stacked arrangements facilitating faster transfer than slip-stacked arrangements. nih.gov An energy transfer rate of 4.8 × 10⁸ s⁻¹ has been estimated from the singlet excited state of an anthracene unit to a ruthenium(II) metal center in a host-guest assembly. researchgate.net

The table below presents calculated electronic couplings for heteromolecular energy transfer in a system containing indenofluorene and perylene (B46583) derivatives, illustrating the magnitude of these interactions that drive exciton migration.

DonorAcceptorIntersite Distance (Å)Electronic Coupling (meV)
PIFPEC10.535.4
PIFPEC12.118.7

This data is for a polyindenofluorene (PIF) – perylene carboxylic ester (PEC) system and is provided to illustrate the typical magnitudes of electronic couplings in conjugated polymer systems.

Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are foundational materials in OLED technology, often utilized for their high fluorescence quantum yields, especially in the blue region of the spectrum. rsc.orgresearchgate.net The performance of these derivatives can be finely tuned by the introduction of various substituents to the anthracene core. researchgate.net

Development as Emitter Materials

As an emitter, the photoluminescent properties of 1-Anthracen-9-ylhexan-1-one would be primarily dictated by the anthracene core. Anthracene itself is known for its strong blue fluorescence. The attachment of a hexanoyl group, which contains a carbonyl moiety, can influence the emission properties. The carbonyl group can potentially lead to a redshift in the emission spectrum compared to unsubstituted anthracene due to its electron-withdrawing nature and its effect on the molecular orbitals.

The hexanoyl chain could also impact the solid-state luminescence by affecting the intermolecular packing. The flexible alkyl chain might disrupt the π-π stacking that often leads to aggregation-caused quenching in the solid state, potentially preserving a higher emission efficiency in thin films.

Illustrative Photophysical Properties of Anthracene Derivatives

Compound Emission Peak (nm) Quantum Yield (%) Reference
Anthracene 402 27 [General Chemistry Textbooks]
9,10-Diphenylanthracene (B110198) 430 98 rsc.org
9-Vinylanthracene 425 - guidechem.com

Application as Charge Transport Layers (Electron and Hole Transport)

The charge transport characteristics of anthracene derivatives can be modulated by the electronic nature of their substituents. nih.gov While anthracene itself is considered a hole-transporting material, the introduction of electron-withdrawing groups can enhance electron transport capabilities. nih.gov The carbonyl group in the hexanoyl substituent of this compound is electron-withdrawing, which could lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This modification could facilitate electron injection and transport, suggesting its potential use as an electron-transporting material or as a component in ambipolar transport layers.

Theoretical studies on other anthracene derivatives have shown that substituents significantly impact charge mobility. nih.govrsc.org For instance, the introduction of cyano or trifluoromethyl groups has been investigated to create n-type organic semiconductors from the p-type anthracene core. nih.gov Similarly, the hexanoyl group in this compound could play a role in tuning the charge transport properties.

Organic Photovoltaics (OPVs)

In the realm of OPVs, anthracene derivatives have been explored, although less extensively than in OLEDs. researchgate.net The primary function of materials in the active layer of an OPV is efficient light absorption and subsequent charge generation and transport.

Active Layer Components for Charge Generation

For use in the active layer of OPVs, a material must absorb light in the solar spectrum. Anthracene and its simple derivatives primarily absorb in the UV and blue regions, which is a limitation for bulk heterojunction solar cells that aim to capture a broad range of solar radiation. The hexanoyl group is not expected to significantly extend the absorption into the visible range. Therefore, this compound would likely be more suitable as an electron-acceptor material when paired with a donor that absorbs at longer wavelengths, or as a component in a ternary blend to modulate the morphology and electronic properties of the active layer.

Optimization of Charge Separation and Transport Efficiency

The efficiency of charge separation at the donor-acceptor interface and the subsequent transport of charges to the electrodes are critical for OPV performance. The hexanoyl group could influence the morphology of the bulk heterojunction by affecting the solubility and intermolecular interactions of this compound with the donor polymer. This could lead to a more favorable nanostructure for efficient charge separation and transport. Furthermore, as discussed, the potential electron-accepting nature of the molecule could facilitate its role as an acceptor material in the active layer.

Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are well-established as active materials in OFETs. rsc.org The planar structure of anthracene allows for strong intermolecular interactions, which is beneficial for charge transport in the solid state. researchgate.net

Reported Mobilities of Anthracene-Based OFETs

Anthracene Derivative Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs) Reference
Anthracene 0.02 (single crystal) - researchgate.net
9,10-Diphenylanthracene 0.16 (single crystal) - researchgate.net

Evaluation of Semiconductor Performance

Anthracene and its derivatives are well-established as organic semiconductors. The planar, aromatic structure of the anthracene core facilitates π-π stacking, which is crucial for charge transport. The performance of these materials in electronic devices, such as organic field-effect transistors (OFETs), is a key area of investigation.

The introduction of an alkyl ketone chain at the 9-position, as in this compound, is expected to influence its semiconductor properties. The hexanoyl group can affect the molecular packing in the solid state, which in turn dictates the efficiency of charge carrier mobility. Research on other 9-substituted anthracenes has shown that the nature of the substituent can be tailored to optimize semiconductor performance. For instance, non-symmetric aryl substitutions have been explored to enhance charge transport properties. While specific data for this compound is not available, the general approach to evaluating its potential would involve fabricating thin-film transistors and measuring key performance metrics.

Table 1: Expected Parameters for Semiconductor Performance Evaluation of this compound Based on Anthracene Derivatives

ParameterDescriptionExpected Influence of Hexanoyl Group
Charge Carrier Mobility (µ) The velocity of charge carriers (holes or electrons) in the material under an applied electric field.The alkyl chain may introduce disorder, potentially lowering mobility compared to crystalline anthracene, but could enhance solubility for solution-based processing.
On/Off Ratio The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state.Likely to be high, characteristic of good organic semiconductors.
Threshold Voltage (Vth) The minimum gate voltage required to induce a conducting channel.The electron-withdrawing nature of the carbonyl group might affect the threshold voltage.

Correlation of Film Morphology with Charge Carrier Mobility

The performance of an organic semiconductor is intrinsically linked to the morphology of its thin film. The arrangement of molecules, the degree of crystallinity, and the presence of grain boundaries all have a profound impact on how efficiently charges can move through the material. For anthracene derivatives, a well-ordered crystalline structure with significant π-orbital overlap is generally desired for high charge carrier mobility.

The hexanoyl substituent in this compound would play a critical role in determining the film morphology. The flexible alkyl chain could lead to different packing motifs compared to unsubstituted anthracene or anthracenes with rigid substituents. It might promote amorphous or semi-crystalline films, which could be advantageous for certain fabrication techniques like solution processing. Theoretical investigations on other anthracene derivatives have shown that different aryl substituents at the 2,6-position can lead to thermally stable "herringbone" stacking motifs, which are beneficial for charge transport. Similar studies would be necessary to understand the specific packing arrangement of this compound.

Techniques such as X-ray diffraction (XRD), atomic force microscopy (AFM), and scanning electron microscopy (SEM) would be employed to characterize the film morphology and correlate it with the measured charge carrier mobility.

Advanced Functional Materials and Sensors

The unique photophysical properties of the anthracene moiety make its derivatives, including this compound, attractive candidates for the development of advanced functional materials and sensors.

Chemo/Fluorescence Sensors: Principles of Sensing Mechanisms

Anthracene derivatives are widely used as fluorescent probes and chemosensors. The core principle behind their sensing capability is the change in their fluorescence properties upon interaction with a specific analyte. Several mechanisms can be at play:

Photoinduced Electron Transfer (PET): In many anthracene-based sensors, a receptor unit is attached to the anthracene fluorophore. In the absence of the target analyte, an electron can be transferred from the receptor to the excited anthracene, quenching its fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence.

Fluorescence Quenching: Conversely, the analyte itself can act as a quencher. For example, nitroaromatic compounds are known to quench the fluorescence of anthracene through electron transfer. This "turn-off" response can be used for the detection of explosives or pollutants.

Excimer/Exciplex Formation: The interaction with an analyte can lead to the formation of excited-state complexes (excimers or exciplexes) with different emission characteristics compared to the monomeric fluorophore.

For this compound, the carbonyl group could potentially act as a binding site for certain metal ions, leading to changes in its fluorescence. Furthermore, the anthracene core itself is sensitive to various quenchers.

Table 2: Potential Sensing Applications of this compound Based on Anthracene Analogues

AnalyteSensing MechanismExpected Response
Metal Ions (e.g., Zn2+) Coordination with the carbonyl group, inhibiting PET.Fluorescence enhancement. ewha.ac.kr
Nitroaromatic Compounds Electron transfer from excited anthracene to the analyte.Fluorescence quenching. chalcogen.ro
Protons (pH sensing) Protonation of the carbonyl group affecting the electronic properties.Change in fluorescence intensity or wavelength.

Photoreactive Agents: Mechanistic Aspects of Photo-Induced Transformations

The anthracene ring is known to undergo a variety of photochemical reactions, making its derivatives interesting as photoreactive agents. The most well-known of these is the [4+4] photodimerization, where two anthracene molecules react upon UV irradiation to form a dimer. This process is often reversible, with the dimer reverting to the monomers upon heating or irradiation at a different wavelength. This photochromic behavior can be exploited in applications such as optical data storage and molecular switches.

The substituent at the 9-position can significantly influence the photoreactivity of the anthracene core. In the case of this compound, the hexanoyl group could sterically hinder the dimerization process. However, other photo-induced transformations are possible. For instance, 9-acylanthracenes can undergo photo-enolization or other intramolecular reactions. The carbonyl group can also participate in photochemical reactions, such as photoreduction or Norrish-type reactions, depending on the reaction conditions and the presence of other reagents.

The study of the mechanistic aspects of these photo-induced transformations would involve techniques like transient absorption spectroscopy and computational modeling to identify reactive intermediates and elucidate the reaction pathways.

Future Research Directions and Perspectives

Rational Design Principles for Enhanced Performance and Functionality

The performance of anthracene-based materials is intrinsically linked to their molecular structure. mdpi.com Rational design principles, therefore, are paramount in tailoring the properties of 1-Anthracen-9-ylhexan-1-one for specific applications.

Structure-Property Relationships:

The functionality of anthracene (B1667546) derivatives can be finely tuned by modifying their chemical structure. Key structure-property relationships that could guide the design of this compound derivatives include:

Substitution Position: The point of attachment of the hexanoyl group to the anthracene core influences the electronic and steric properties of the molecule. Functionalization at the 9 and 10 positions of the anthracene ring has been shown to significantly affect the solid-state arrangement of the molecules. mdpi.commdpi.com

Functional Groups: Introducing electron-donating or electron-withdrawing groups to the anthracene core can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netrsc.org This, in turn, affects the compound's absorption and emission spectra, as well as its charge transport characteristics.

Side Chain Engineering: The length and nature of the alkyl chain (in this case, the hexanoyl group) can impact the material's processability, solubility, and morphology in thin films. Side-chain engineering has been shown to improve charge transport and fluorescence characteristics in anthracene derivatives. rsc.org

Table 1: Potential Functional Group Modifications and Their Expected Effects on this compound Properties

Functional GroupPosition of SubstitutionExpected Effect on PropertiesPotential Application
Electron-donating (e.g., -OCH3, -N(CH3)2)Anthracene coreIncreased HOMO level, red-shifted emissionOrganic Light-Emitting Diodes (OLEDs)
Electron-withdrawing (e.g., -CN, -NO2)Anthracene coreLowered LUMO level, improved electron injectionElectron-transporting materials
Bulky substituentsAnthracene coreReduced intermolecular interactions, enhanced fluorescenceHigh-efficiency emitters
Halogens (F, Cl, Br)Anthracene coreAltered solid-state packing and electronic propertiesOrganic Field-Effect Transistors (OFETs)

Advanced Computational Modeling for Predictive Materials Design

Advanced computational modeling serves as a powerful tool for predicting the properties of new materials before their synthesis, thereby accelerating the design and discovery process.

Density Functional Theory (DFT):

DFT calculations are widely used to investigate the electronic structure and photophysical properties of anthracene derivatives. rsc.orgnih.gov For this compound, DFT could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate Frontier Molecular Orbitals: Predict the HOMO and LUMO energy levels, which are crucial for understanding the material's electronic behavior. nih.gov

Simulate Absorption and Emission Spectra: Predict the wavelengths of light the molecule will absorb and emit, guiding its application in optoelectronic devices.

Molecular Dynamics (MD) Simulations:

MD simulations can provide insights into the bulk properties of materials by simulating the interactions between multiple molecules over time. For this compound, MD simulations could be used to:

Predict Solid-State Packing: Understand how the molecules arrange themselves in a crystalline or amorphous state, which significantly impacts charge transport.

Simulate Thin Film Morphology: Model the formation of thin films, which is critical for device fabrication.

Integration into Multicomponent and Hybrid Material Systems

The properties of this compound can be further enhanced by integrating it into multicomponent and hybrid material systems.

Polymer Blends and Composites:

Dispersing this compound into a polymer matrix can improve its processability and mechanical properties while retaining its desirable electronic or optical characteristics. Such composites could find applications in flexible electronics and sensors.

Liquid Crystals:

The incorporation of an anthracene core into liquid crystalline structures has been shown to yield materials with highly ordered alignment and effective charge transport. rsc.org Derivatives of this compound could be designed to exhibit liquid crystalline phases, making them suitable for applications in displays and optical switching.

Supercapacitors:

Functionalized anthracenes have been demonstrated as key components in organic supercapacitor electrodes. rsc.org The anthracene backbone can facilitate the assembly of stable, high-surface-area structures, and the functional groups can be modulated to tune the redox properties. rsc.org

Exploration of Emerging Technologies for this compound Derivatives

The unique properties of anthracene derivatives make them promising candidates for a range of emerging technologies.

Photomechanical Materials:

Functionalized anthracenes can be designed to undergo reversible light-induced mechanical motion. escholarship.org This property could be harnessed in the development of light-controlled materials for applications in soft robotics, responsive coatings, and microactuators. escholarship.org

Fluorescent Probes and Sensors:

The intrinsic fluorescence of the anthracene core makes its derivatives suitable for use as fluorescent probes and chemical sensors. researchgate.net Modifications to the this compound structure could be designed to induce a change in fluorescence upon interaction with specific analytes, enabling their detection.

Organic Light-Emitting Transistors (OLETs):

The development of multifunctional materials is crucial for integrated devices like OLETs. rsc.org By combining light-emitting and charge-transporting properties in a single material, derivatives of this compound could contribute to the advancement of these next-generation optoelectronic devices.

Q & A

Q. What are the established synthetic routes for 1-Anthracen-9-ylhexan-1-one, and what experimental parameters influence yield?

The compound can be synthesized via Claisen-Schmidt condensation , a method validated for structurally similar anthracene derivatives. Key parameters include reaction temperature (optimized between 60–80°C), base selection (e.g., NaOH or KOH), and stoichiometric control of reactants (anthracene carbaldehyde and hexan-1-one derivatives). Post-synthesis purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients, with yields averaging 60–75% .

Q. How can researchers characterize the purity and structural identity of this compound?

Standard characterization includes:

  • UV-Vis spectroscopy to confirm π→π* transitions in the anthracene core (absorption peaks ~250–400 nm).
  • NMR spectroscopy (¹H/¹³C) to resolve alkyl chain protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm).
  • X-ray crystallography (using SHELXL ) for definitive structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What solvent systems are compatible with this compound for spectroscopic studies?

The compound dissolves readily in non-polar solvents (e.g., dichloromethane, chloroform) and moderately in polar aprotic solvents (e.g., DMSO, DMF). Aqueous solubility is negligible, necessitating sonication or surfactants for colloidal dispersion in water-based studies .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) correlate with experimental data for this compound’s electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict HOMO-LUMO gaps (~3.0–3.2 eV) consistent with UV-Vis data. Discrepancies >0.1 eV may arise from solvent effects or crystal packing distortions unaccounted for in gas-phase models. Validation requires comparing calculated vs. experimental dipole moments and vibrational spectra .

Q. What strategies address contradictions between theoretical and experimental fluorescence quantum yields?

Observed discrepancies often stem from:

  • Aggregation-caused quenching (ACQ) in concentrated solutions.
  • Environmental factors (e.g., oxygen quenching, solvent polarity). Mitigation involves:
  • Dilution studies to isolate monomeric emission.
  • Time-resolved fluorescence to differentiate radiative/non-radiative decay pathways .

Q. How can researchers optimize this compound for photophysical applications (e.g., OLEDs)?

Functionalization of the hexanone chain with electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) modulates charge-transfer efficiency. Co-crystallization with transition metals (e.g., Pt, Ir) enhances phosphorescence via spin-orbit coupling. Stability under UV irradiation is assessed via accelerated aging tests .

Q. What are the challenges in crystallizing this compound, and how can they be overcome?

The compound’s flexible alkyl chain and planar anthracene moiety create polymorphism risks. Strategies include:

  • Slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to favor single-crystal growth.
  • Seeding with structurally analogous crystals.
  • High-resolution powder XRD to identify polymorphic phases .

Methodological Guidance

Q. How should researchers design experiments to probe this compound’s interactions with biomolecules?

  • Fluorescence titration to measure binding constants with proteins/DNA (e.g., BSA, ctDNA).
  • Molecular docking simulations (AutoDock Vina) to predict binding sites.
  • Control experiments with anthracene-free analogs to isolate specific interactions .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Document reaction conditions (temperature, time, solvent purity) in triplicate.
  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) for public verification .

Q. How can researchers resolve spectral overlaps in complex mixtures containing this compound?

  • GC-MS/MS for trace analysis, using selective ion monitoring (SIM).
  • Multivariate analysis (PCA, PLS) to deconvolute UV-Vis or fluorescence spectra.
  • Isotopic labeling (e.g., ¹³C-hexanone) for tracking in metabolic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.